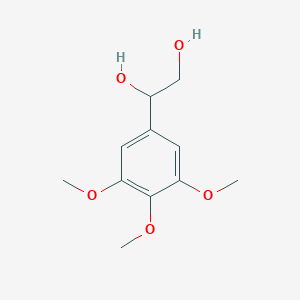
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol
Übersicht
Beschreibung
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol is a compound that features a 1,2-ethanediol backbone with a 3,4,5-trimethoxyphenyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediol, 1-(2,4,5-trimethoxyphenyl)
- 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)
- 1,2-Ethanediol, 1-(3,5-dimethoxyphenyl)
Uniqueness
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications .
Eigenschaften
CAS-Nummer |
116673-46-2 |
|---|---|
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O5/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,12-13H,6H2,1-3H3 |
InChI-Schlüssel |
VRYUDXCGWXDNLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














